4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11/h6,8,11H,3-5,7H2,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOSUNODUAXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS: 790232-07-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H19N3OS
- Molar Mass : 277.39 g/mol
- Density : 1.35 g/cm³ (predicted)
- Boiling Point : 467.3 °C (predicted)
- pKa : 4.82 (predicted)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole moieties have shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. The structure–activity relationship (SAR) suggests that the presence of specific substituents on the thiazole ring enhances anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | U251 (glioblastoma) | 1.61 ± 1.92 |
| Compound 10 | WM793 (melanoma) | 1.98 ± 1.22 |
The effectiveness of these compounds is often attributed to electron-donating groups that stabilize the active form of the drug and facilitate interaction with cellular targets .
2. Anticonvulsant Properties
Thiazole derivatives are also being explored for their anticonvulsant properties. A study highlighted a series of thiazole-integrated pyrrolidinones that demonstrated significant anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment .
3. Antibacterial Activity
Preliminary investigations into the antibacterial properties of related thiazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation and survival.
- Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the therapeutic potential of thiazole derivatives similar to the compound :
-
Case Study on Anticancer Activity :
A novel thiazole compound was tested against breast cancer cell lines and showed an IC50 value comparable to doxorubicin, indicating strong anticancer potential . -
Anticonvulsant Efficacy Study :
A series of analogs derived from thiazoles were evaluated for their anticonvulsant effects using the pentylenetetrazol (PTZ) model in rodents, demonstrating significant reductions in seizure duration and frequency compared to controls .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
2.1 Structural Variations
Key analogs differ in the substituents on the pyrrole ring, impacting steric, electronic, and pharmacokinetic properties:
2.4 Physicochemical Properties
- Solubility : The tetrahydrofuran substituent in the target compound introduces oxygen atoms, improving aqueous solubility compared to isopropyl or trimethyl analogs.
- Lipophilicity (logP) : Fluorinated derivatives (e.g., 9g) exhibit higher logP values due to trifluoromethoxy groups, favoring membrane permeability but risking toxicity.
- Metabolic Stability : Fluorine and tetrahydrofuran groups reduce oxidative metabolism, as seen in and .
Q & A
Q. Key Research Findings
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea + α-bromoketone in DMF, 70°C | 21–98% | |
| Cyclization | H₂SO₄ or KSCN with hydrazide derivatives | Moderate | |
| Substituent Introduction | Alkylation of pyrrole with THF-methyl halide | Varies |
How can computational methods improve the design of this compound’s synthesis?
Advanced
Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational modeling to identify ideal solvents, catalysts, and temperatures for cyclization or alkylation steps . This is critical for resolving steric challenges in attaching the THF-methyl group to the pyrrole core.
What spectroscopic and analytical techniques validate the compound’s structure and purity?
Q. Basic
- 1H/13C NMR : Confirms proton environments (e.g., THF-methyl protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion for C₁₅H₂₀N₄OS).
- HPLC : Assesses purity (>95% required for biological assays) .
How do researchers resolve discrepancies in reaction yields during derivative synthesis?
Advanced
Yields vary due to substituent electronic effects (e.g., electron-withdrawing groups on the pyrrole reduce nucleophilicity). For example, reports yields from 21% to 98% for similar thiazoles, attributed to:
- Solvent Optimization : Polar aprotic solvents (DMF) enhance reactivity over ethanol .
- Catalyst Screening : Triethylamine improves cyclization efficiency vs. K₂CO₃ .
- Temperature Control : Higher temperatures (90°C) accelerate reactions but may degrade sensitive intermediates .
What structural features influence this compound’s biological activity?
Q. Basic
- Thiazole Core : Essential for binding to enzymatic targets (e.g., anti-tubercular activity via Mycobacterium tuberculosis inhibition) .
- THF-Methyl Substituent : Enhances lipophilicity and membrane permeability .
- Pyrrole Ring : Modulates electronic properties, affecting interaction with hydrophobic pockets .
What strategies optimize cyclization for thiazole derivatives with bulky substituents?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically hindered intermediates .
- Protecting Groups : Temporarily block reactive sites on the THF-methyl group during cyclization .
- Flow Chemistry : Ensures consistent mixing and temperature control for large-scale synthesis .
How is the compound’s anti-mycobacterial activity evaluated methodologically?
Q. Advanced
- MIC Assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv strain, with rifampicin as a control .
- Cytotoxicity Screening : Vero cell lines assess selectivity indices (SI = IC₅₀/MIC) .
- Molecular Docking : Predicts binding affinity to InhA (enoyl-ACP reductase), a key tuberculosis target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
